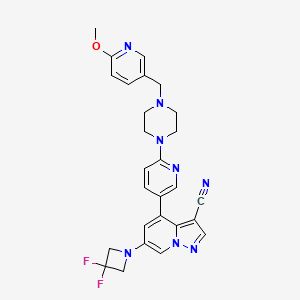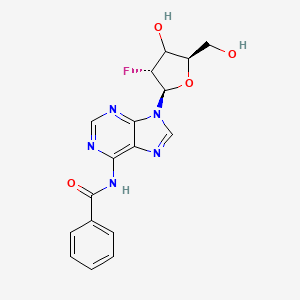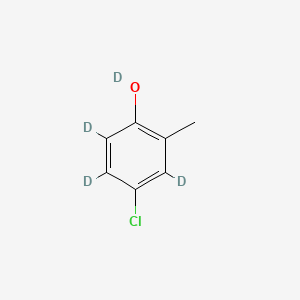
4-Chloro-2-methylphenol-3,5,6-d3,od
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methylphenol-3,5,6-d3,od is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. It is a derivative of 4-chloro-2-methylphenol, with deuterium atoms replacing hydrogen atoms at specific positions on the phenol ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylphenol-3,5,6-d3,od typically involves the deuteration of 4-chloro-2-methylphenol. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic exchange reactions. The use of deuterated solvents and high-pressure reactors can enhance the efficiency of the deuteration process. The final product is then purified through distillation or recrystallization to achieve the desired chemical purity.
化学反応の分析
Types of Reactions
4-Chloro-2-methylphenol-3,5,6-d3,od can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenols.
科学的研究の応用
4-Chloro-2-methylphenol-3,5,6-d3,od has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinct deuterium signals.
Biology: The compound can be used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It may be utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: The compound is used in the production of deuterated solvents and other deuterated chemicals for various industrial applications.
作用機序
The mechanism of action of 4-Chloro-2-methylphenol-3,5,6-d3,od involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium can alter the compound’s metabolic stability and reactivity. Deuterium substitution often results in a kinetic isotope effect, where the rate of chemical reactions involving the compound is affected. This can influence the compound’s behavior in biological systems, making it a valuable tool in research.
類似化合物との比較
4-Chloro-2-methylphenol-3,5,6-d3,od can be compared with other deuterated phenols and chlorinated phenols:
4-Chloro-2-methylphenol: The non-deuterated version of the compound, which lacks the unique properties conferred by deuterium.
4-Chloro-3-methylphenol: A similar compound with a different substitution pattern on the phenol ring.
2,4-Dichlorophenol: Another chlorinated phenol with two chloro groups, offering different chemical and physical properties.
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in spectroscopic analysis and metabolic studies.
特性
分子式 |
C7H7ClO |
|---|---|
分子量 |
146.61 g/mol |
IUPAC名 |
1-chloro-2,3,6-trideuterio-4-deuteriooxy-5-methylbenzene |
InChI |
InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3/i2D,3D,4D/hD |
InChIキー |
RHPUJHQBPORFGV-KVJLOAJYSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1O[2H])C)[2H])Cl)[2H] |
正規SMILES |
CC1=C(C=CC(=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



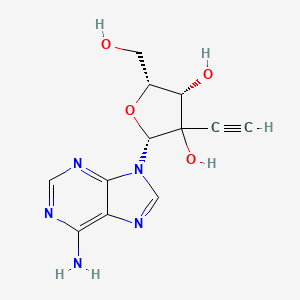
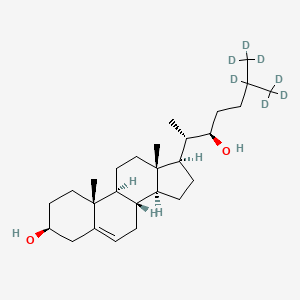

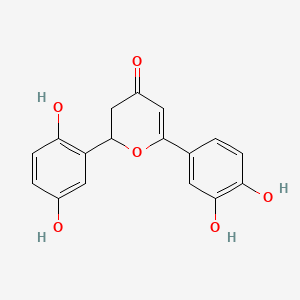
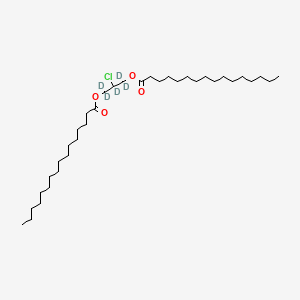
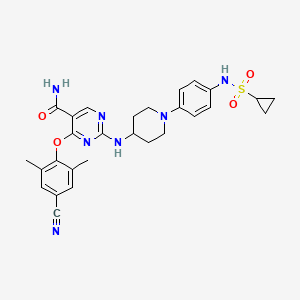

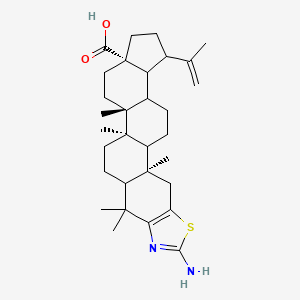
![Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12395071.png)
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12395072.png)
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12395073.png)
